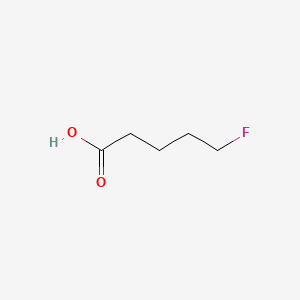

5-Fluoropentanoic acid

Description

Contextual Significance of Fluorinated Carboxylic Acids in Contemporary Chemical Sciences

Fluorinated carboxylic acids represent a pivotal class of molecules, driving advancements across various scientific disciplines. Their unique properties, imparted by the highly electronegative fluorine atom, make them indispensable tools in academic and industrial research.

The last decade has seen remarkable progress in organofluorine chemistry, with the development of novel and more efficient methods for introducing fluorine and fluoroalkyl groups into organic molecules. chinesechemsoc.orgmdpi.com Historically, the field relied on harsh and often hazardous reagents, but the advent of commercially available, easy-to-handle electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor has revolutionized synthetic fluorine chemistry. chinesechemsoc.org This has been further propelled by advancements in transition metal catalysis, photoredox catalysis, and electrochemical methods, making fluorination reactions safer and more effective. chinesechemsoc.orgmdpi.com

Recent research has focused on several key areas, including:

New Synthetic Methodologies: The development of methods for stereoselective fluorination, C-H bond activation for direct fluorination, and the use of cross-coupling reactions to form C-F bonds are at the forefront of current research. mdpi.commdpi.comcas.cn

Novel Reagents: Scientists are continuously designing new fluorinating agents with improved reactivity, selectivity, and safety profiles. chinesechemsoc.orgmdpi.com

Catalysis: The use of fluorinated organo-catalysts and the application of fluorinated solvents and additives are expanding the toolkit of synthetic chemists. mdpi.commdpi.com

These advancements have not only facilitated the synthesis of known fluorinated compounds but have also opened doors to entirely new molecular architectures with potential applications in various fields.

The incorporation of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. mdpi.comlew.ro This has made fluorine a powerful tool in molecular design for academic research, particularly in medicinal chemistry and materials science. mdpi.comresearchgate.net

Key effects of fluorine incorporation include:

Modulation of Physicochemical Properties: Fluorine can influence a molecule's lipophilicity, metabolic stability, acidity/basicity (pKa), and permeability. chinesechemsoc.orgmdpi.comchemrxiv.org The ability to fine-tune these properties is crucial for designing molecules with specific functions.

Conformational Control: The small size and high electronegativity of fluorine can impact the conformational preferences of a molecule, which in turn can affect its interaction with biological targets. chemrxiv.org

Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with protein targets, leading to increased binding affinity and potency of drug candidates. lew.ro

Metabolic Blocking: Strategically placed fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a molecule. mdpi.com

Researchers utilize these effects to probe biological systems, design novel therapeutic agents, and create advanced materials with unique properties. mdpi.comacs.org The use of ¹⁹F NMR spectroscopy has also become a valuable tool for studying the binding of fluorinated molecules to macromolecules. nih.govmdpi.com

Scope and Current Research Trajectories Pertaining to 5-Fluoropentanoic Acid

This compound, a simple aliphatic fluorinated carboxylic acid, serves as a valuable research tool and building block in various scientific investigations. While not as extensively studied as some more complex fluorinated molecules, its utility is evident in several areas.

One significant area of research involves its use as a precursor and building block in organic synthesis. For instance, it can be a starting material for creating more complex fluorinated compounds. beilstein-journals.org Its sodium salt is also commercially available for research purposes. chemexpress.cn Theoretical studies, such as those using the MNDO method, have been conducted to understand the electrostatic effects on its ionization equilibria, providing insights into the fundamental properties of fluorinated carboxylic acids. cdnsciencepub.com

In the realm of biological research, derivatives of this compound have been synthesized and studied. For example, 4-amino-5-fluoropentanoic acid (AFPA) has been investigated as a mechanism-based inhibitor of transaminases, such as γ-aminobutyric acid aminotransferase (GABA-AT) and glutamate-1-semialdehyde (B1620169) aminotransferase. oup.comtandfonline.comresearchgate.net These studies utilize the fluorinated analogue to probe enzyme mechanisms and explore potential therapeutic strategies. Research has also explored analogues of 4-amino-5-fluorohexanoic acids, designed based on the structure of AFPA, as potential inactivators of GABA-AT. researchgate.net

The physical and chemical properties of this compound and its derivatives make them useful probes in various chemical and biological systems.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₉FO₂ | nih.govuni.lu |

| Molecular Weight | 120.12 g/mol | N/A |

| IUPAC Name | This compound | nist.gov |

| Monoisotopic Mass | 120.058659 Da | nih.gov |

| Sodium Salt CAS | 3827-92-7 | chemexpress.cn |

Historical Context of Fluorine Incorporation in Organic Molecules for Academic Study

The journey of organofluorine chemistry began even before the isolation of elemental fluorine itself. nih.gov One of the earliest reports of an organofluorine compound dates back to 1862, when Alexander Borodin synthesized benzoyl fluoride (B91410). nih.gov However, the field truly began to flourish after Henri Moissan's successful isolation of elemental fluorine in 1886, a feat that came after decades of challenging and often dangerous experimentation by numerous chemists. lew.ronih.gov

The early 20th century witnessed significant progress, driven by the need for new materials with unique properties. numberanalytics.com The development of chlorofluorocarbons (CFCs), such as Freon, in the 1930s for refrigeration marked a major milestone and spurred further industrial interest in organofluorine compounds. numberanalytics.com

In academic research, the unique properties conferred by the C-F bond, the strongest single bond to carbon, quickly became a subject of intense study. nih.govjst.go.jp Key historical developments that shaped the field include:

Halogen Exchange (Halex) Reactions: The Swarts reaction, developed in the late 19th and early 20th centuries by Frédéric Swarts, provided a practical method for introducing fluorine into organic molecules by exchanging other halogens for fluorine using metal fluorides. This became a cornerstone of industrial fluorochemical production. numberanalytics.com

Diazotization Reactions: The Balz-Schiemann reaction, discovered in 1927, offered a method for preparing fluoroaromatic compounds from anilines. nih.govjst.go.jp

Electrochemical Fluorination: The Simons process, developed in the 1940s, provided a way to produce perfluorinated organic compounds. jst.go.jp

These foundational discoveries laid the groundwork for the modern era of organofluorine chemistry, where the strategic incorporation of fluorine is a key strategy in fields ranging from medicinal chemistry to materials science. lew.roresearchgate.net The realization that fluorination could dramatically alter biological activity led to its widespread adoption in the design of pharmaceuticals and agrochemicals. chinesechemsoc.orglew.ro

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQFZAGVJOGELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961103 | |

| Record name | 5-Fluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-75-0 | |

| Record name | 5-Fluorovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoropentanoic Acid and Its Analogues

General Strategies in Organofluorine Compound Synthesis

The synthesis of organofluorine compounds relies on a range of fluorinating agents and reaction types. These can be broadly categorized into electrophilic, nucleophilic, radical, and electrochemical methods. alfa-chemistry.com The choice of method often depends on the substrate, the desired regioselectivity, and the required reaction conditions.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+"). acsgcipr.org These reagents react with electron-rich centers in a molecule. acsgcipr.org A variety of N-F reagents, such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts, have been developed as safer and more selective alternatives to elemental fluorine. alfa-chemistry.comacsgcipr.org These reagents are capable of fluorinating a range of substrates, including ketones, alkenes, and aromatic compounds. acsgcipr.org

Decarboxylative fluorination of aliphatic carboxylic acids represents a direct route to alkyl fluorides. acsgcipr.orgresearchgate.net For instance, Selectfluor can be used in these transformations. acsgcipr.org Another electrophilic fluorinating agent, xenon difluoride (XeF₂), has also been shown to convert aliphatic carboxylic acids to their corresponding alkyl fluorides. alfa-chemistry.comresearchgate.net The mechanism is proposed to involve the initial formation of a fluoroxenon ester, which then undergoes nucleophilic displacement by fluoride (B91410). researchgate.net

| Reagent | Substrate Type | General Application |

| Selectfluor | Ketones, thioethers, alkenes, aromatics, aliphatic carboxylic acids | Electrophilic fluorination, decarboxylative fluorination acsgcipr.org |

| N-Fluorobenzenesulfonimide (NFSI) | Aryloxyacetic acids, various C-H bonds | Radical decarboxylative fluorination, C-H fluorination researchgate.netnih.govacs.org |

| Xenon Difluoride (XeF₂) | Aliphatic carboxylic acids | Decarboxylative fluorination researchgate.net |

Nucleophilic Fluorination and Fluoroalkylation Techniques

Nucleophilic fluorination employs a fluoride ion source (F⁻) to displace a leaving group in a substrate. alfa-chemistry.com This is a common and powerful method for the formation of C-F bonds. alfa-chemistry.com Typical fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as hydrogen fluoride complexes such as Olah's reagent (HF/pyridine). alfa-chemistry.com The effectiveness of these reagents can be enhanced by using phase-transfer catalysts to improve the solubility and nucleophilicity of the fluoride ion. alfa-chemistry.com

A classic example relevant to the synthesis of 5-fluoropentanoic acid would be the nucleophilic substitution of a suitable precursor, such as a 5-halopentanoate or 5-hydroxypentanoate (B1236267) derivative, where the hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate). Fluoroalkylation techniques, on the other hand, involve the introduction of a larger fluorine-containing group.

| Fluoride Source | Typical Application | Key Features |

| Potassium Fluoride (KF), Cesium Fluoride (CsF) | Substitution reactions (e.g., of alkyl halides) | Cost-effective but can be highly basic. alfa-chemistry.com |

| HF/Pyridine (Olah's reagent) | Hydrofluorination of alkenes, conversion of amino acids | Improved safety and reactivity compared to HF gas. alfa-chemistry.comlew.ro |

Radical-Mediated Fluorination Reactions

Radical fluorination methods involve the reaction of a carbon-centered radical with a fluorine atom source. researchgate.net This approach has emerged as a versatile tool for site-specific C(sp³)-F bond formation. rsc.org One prominent strategy is the decarboxylative fluorination of aliphatic carboxylic acids, which can be initiated by photoredox catalysis. rsc.orgnih.govnih.gov In this process, visible light and a photocatalyst are used to generate a carboxyl radical from a carboxylic acid. nih.govnih.gov This radical then rapidly extrudes carbon dioxide to form an alkyl radical, which is subsequently trapped by a fluorine atom donor, such as Selectfluor, to yield the final alkyl fluoride. rsc.orgnih.govnih.gov This method is advantageous due to its mild, redox-neutral conditions and its applicability to a wide range of carboxylic acids, including primary, secondary, and tertiary ones. nih.govnih.gov

Silver-catalyzed radical decarboxylative fluorination offers another route, where a silver salt promotes the formation of the alkyl radical from the carboxylic acid. researchgate.netbeilstein-journals.org

Electrochemical Fluorination Methods

Electrochemical fluorination (ECF), or electrofluorination, is a fundamental method for preparing fluorinated organic compounds. wikipedia.org The two main commercialized processes are the Simons process and the Phillips Petroleum process. wikipedia.org The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). wikipedia.org For carboxylic acids, this process typically yields the corresponding perfluorinated acyl fluorides. wikipedia.org A major drawback of the Simons ECF is the potential for side reactions, leading to low purity and yields, especially for higher molecular weight compounds. google.com

More recent developments in electrochemical fluorination aim for greater selectivity and milder conditions. researchgate.netgre.ac.uk Anodic fluorination using collidinium tetrafluoroborate (B81430) as both a supporting electrolyte and a fluoride source has been developed for the synthesis of alkyl fluorides from carboxylic acids without the need for HF. researchgate.netgre.ac.uk In some cases of anodic oxidation of carboxylic acids with a sulfur atom in the chain, intramolecular cyclization can occur instead of fluorination. beilstein-journals.org

| Process | Electrolyte/Fluorine Source | Typical Products |

| Simons Process | Anhydrous Hydrogen Fluoride (HF) | Perfluorinated acyl fluorides wikipedia.orggoogle.com |

| Phillips Petroleum Process | Molten Potassium Fluoride in HF (KHF₂) | Fluorinated volatile hydrocarbons wikipedia.org |

| Modern Anodic Fluorination | Collidinium tetrafluoroborate | Alkyl fluorides from carboxylic acids researchgate.netgre.ac.uk |

Applications of Transition Metal Catalysis in Fluorination

Transition metal catalysis has become a powerful tool for the selective fluorination of C-H bonds. scispace.com Palladium, in particular, has been extensively studied for this purpose. scispace.combeilstein-journals.org Palladium-catalyzed fluorination often proceeds through a Pd(II)/Pd(IV) catalytic cycle. scispace.com A directing group on the substrate coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond and enabling regioselective activation. scispace.com The resulting palladacycle is then oxidized by an electrophilic fluorinating reagent to a Pd(IV)-fluoride complex, which undergoes reductive elimination to form the C-F bond. scispace.com

This strategy has been applied to the β-C(sp³)-H fluorination of carboxylic acid derivatives. nih.govacs.org For example, using an 8-aminoquinoline-derived auxiliary as a directing group, the direct fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids can be achieved with NFSI as the fluorine source. nih.gov Silver catalysis has also been employed for the decarboxylative fluorination of aliphatic carboxylic acids. beilstein-journals.org

| Metal | Directing Group/Strategy | Fluorine Source | Application |

| Palladium | 8-Aminoquinoline | NFSI | β-C(sp³)-H fluorination of carboxylic acids nih.govacs.org |

| Palladium | 2-(pyridine-2-yl)isopropylamine (PIP) | Electrophilic | β-C(sp³)-H fluorination of α-amino acid derivatives nih.gov |

| Silver | Decarboxylation | Selectfluor | Decarboxylative fluorination of aliphatic carboxylic acids beilstein-journals.org |

| Copper | 8-aminoquinoline | AgF | ortho-C(sp²)-H fluorination of aromatic carboxylic acids nih.gov |

Recent Advances in C-H Fluorination and Fluoroalkylation

Recent research has focused on developing more efficient and selective methods for the direct fluorination of C-H bonds, a highly desirable transformation that avoids the need for pre-functionalized substrates. chemrxiv.org Palladium catalysis has been at the forefront of these efforts, with significant progress in the directed fluorination of unactivated C(sp³)-H bonds. chemrxiv.orgacs.org The development of new ligands and directing groups has been crucial for achieving high reactivity and selectivity. chemrxiv.org

For instance, palladium-catalyzed methods have been developed for the β-fluorination of carboxylic acids and the site-selective fluorination of aliphatic amides. acs.orgacs.org These reactions often require an oxidant to facilitate the Pd(II)/Pd(IV) cycle. chemrxiv.org While most methods utilize electrophilic fluorine sources, there is growing interest in using nucleophilic fluoride sources in combination with a suitable oxidant. chemrxiv.org This approach, however, remains challenging. chemrxiv.org

Specific Synthetic Routes for this compound and Related Structures

The synthesis of this compound and its structurally related analogues involves a variety of chemical strategies, often tailored to achieve specific stereochemistry or to introduce additional functional groups. These methods range from multi-step sequences starting from protected amino acids to the functionalization of heterocyclic precursors.

Targeted Synthesis of (S)-2-Amino-5-Fluoropentanoic Acid (L-FEA) from Precursorsnih.gov

A notable synthesis of (S)-2-Amino-5-Fluoropentanoic Acid (L-FEA) begins with the protected glutamic acid derivative, Boc-Glu-OtBu. nih.gov The process involves the reduction of the carboxylic acid to an alcohol, followed by tosylation. nih.gov A subsequent Finkelstein-type reaction is employed to exchange the tosyl group for an iodide, yielding a key intermediate. nih.gov The final fluorination and deprotection steps lead to the desired L-FEA. nih.gov A yield of 59% has been reported for the final deprotection step to obtain L-FEA. nih.gov

| Precursor | Key Intermediates | Reagents and Conditions | Final Product |

| Boc-Glu-OtBu | Tosylate intermediate, Iodide intermediate | i. Reduction, ii. Tosylation, iii. Finkelstein reaction (NaI), iv. Fluorination, v. Deprotection (TFA) nih.gov | (S)-2-Amino-5-Fluoropentanoic Acid (L-FEA) nih.gov |

Alkylation of Amino Carboxylic Precursors for Monofluorinated Amino Acid Generationresearchgate.net

The alkylation of amino carboxylic precursors is a versatile strategy for generating monofluorinated amino acids. One common approach is the amidomalonate synthesis, which is a variation of the malonic ester synthesis. libretexts.org This method involves the deprotonation of an alpha-carbon followed by alkylation with a suitable alkyl halide. libretexts.org Subsequent hydrolysis of the ester and amide groups under acidic conditions yields the target α-amino acid. libretexts.org Another powerful technique is the Gabriel synthesis, which utilizes a phthalimide (B116566) salt to cleanly introduce the amino group. libretexts.org This method can be adapted for the amination of bromomalonic esters, which, after alkylation and hydrolysis, produce the desired amino acid. libretexts.org

Synthesis of Unsaturated Fluorinated Pentanoic Acid Analogues (e.g., (S,E)-4-Amino-5-fluoropent-2-enoic acid)rsc.org

The synthesis of unsaturated fluorinated pentanoic acid analogues, such as (S,E)-4-Amino-5-fluoropent-2-enoic acid, has been achieved in a multi-step process. x-mol.com The synthesis starts from (S)-4-amino-5-fluoropentanoic acid, a known inactivator of γ-aminobutyric acid aminotransferase (GABA-T). x-mol.com This demonstrates how existing fluorinated amino acids can serve as valuable starting materials for the creation of more complex, unsaturated analogues. x-mol.com

Synthetic Routes to Fluorinated Beta-Amino Acidsbspublications.net

The synthesis of fluorinated β-amino acids is a significant area of research due to their potential applications in peptidomimetics and as precursors to bioactive molecules. thieme-connect.com General methods for their preparation can be categorized into several approaches:

Reduction of fluorinated β-imino esters: This method involves the stereoselective reduction of a carbon-nitrogen double bond to form the corresponding amine. thieme-connect.com

Michael-type additions: The conjugate addition of nucleophiles to fluorinated α,β-unsaturated esters is a common strategy. thieme-connect.com

Reformatsky and Mannich-type reactions: These classic carbon-carbon bond-forming reactions can be adapted for the synthesis of fluorinated β-amino acids using fluorinated substrates. thieme-connect.comcyu.fr

Ring-opening of fluorinated intermediates: Fluorinated aziridines and β-lactams serve as valuable precursors that can be opened to yield the desired β-amino acids. thieme-connect.com

Fluorination of β-amino acid derivatives: Direct fluorination of pre-existing β-amino acid scaffolds using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) is another viable route. thieme-connect.com

| Synthetic Strategy | Key Features |

| Reduction of fluorinated β-imino esters | Stereoselective formation of the amino group. thieme-connect.com |

| Michael-type additions | Forms the carbon backbone through conjugate addition. thieme-connect.com |

| Reformatsky and Mannich-type reactions | Classic C-C bond formation with fluorinated substrates. thieme-connect.comcyu.fr |

| Ring-opening of fluorinated intermediates | Utilizes strained rings like aziridines and β-lactams. thieme-connect.com |

| Direct fluorination | Introduces fluorine onto a pre-existing β-amino acid. thieme-connect.com |

Green Chemistry Paradigms in Fluorinated Carboxylic Acid Synthesisx-mol.com

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated carboxylic acids to reduce environmental impact and improve efficiency. This includes the use of less hazardous solvents, reducing reaction times, and increasing energy efficiency.

Microwave-Assisted Synthetic Proceduresx-mol.com

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rsc.orgbspublications.net These advantages include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity. rsc.orggoogle.com The selective and rapid heating provided by microwaves can lead to cleaner reactions with fewer side products, simplifying work-up procedures. rsc.org This technology is particularly beneficial for the synthesis of fluorinated heterocycles and can be applied to various steps in the synthesis of fluorinated carboxylic acids and their analogues, contributing to more energy-efficient and environmentally benign processes. researchgate.netacs.org

Utilization of Sustainable Solvents and Reaction Media (e.g., Water, Ionic Liquids)

The shift towards green chemistry has emphasized the replacement of volatile and hazardous organic solvents with more sustainable alternatives. text2fa.irnumberanalytics.comgreenrosechemistry.com Solvents can account for a significant portion of the waste generated in chemical processes, particularly in the pharmaceutical industry, making their sustainable use critical. greenrosechemistry.com Greener solvents are selected based on their environmental impact, renewability, and safety profile. text2fa.irnumberanalytics.com

Ionic Liquids (ILs) are salts with melting points below 100 °C, composed of a large organic cation and an organic or inorganic anion. greenrosechemistry.comchemijournal.com Their negligible vapor pressure significantly reduces the emission of volatile organic compounds (VOCs). numberanalytics.comchemijournal.com The properties of ILs, such as viscosity, hydrophobicity, and miscibility, can be fine-tuned by modifying the cation-anion pair to suit specific reaction requirements. chemijournal.com In some cases, ILs can function as both the solvent and the catalyst; for instance, ILs containing sulfonic acid groups have been used for esterification reactions. chemijournal.com The ionic nature of these solvents can also accelerate reaction rates. chemijournal.com

Deep Eutectic Solvents (DESs) represent another class of sustainable media, often formed by mixing a hydrogen bond donor (e.g., a carboxylic acid) with a salt like choline (B1196258) chloride. text2fa.irresearchgate.net They share some advantages with ionic liquids, such as low volatility, but are also recognized for their low toxicity, minimal environmental impact, and straightforward synthesis from readily available components. text2fa.irresearchgate.net

Supercritical Fluids , such as supercritical carbon dioxide (scCO₂), act as solvents above their critical temperature and pressure. numberanalytics.comgreenrosechemistry.com scCO₂ is non-toxic, non-flammable, and can be easily separated from the product by depressurization, simplifying downstream processing. numberanalytics.com

Table 1: Comparison of Sustainable Solvents

| Solvent Type | Key Properties | Potential Application in Fluorinated Acid Synthesis |

|---|---|---|

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties, potential catalytic activity. numberanalytics.comchemijournal.com | Can serve as a medium for nucleophilic fluorination or as a combined solvent/catalyst for esterification of a fluorinated carboxylic acid. chemijournal.com |

| Deep Eutectic Solvents (DESs) | Low toxicity, often biodegradable, simple to prepare from renewable sources. text2fa.irresearchgate.net | Alternative reaction medium for enzymatic or chemical synthesis steps where biocompatibility and low environmental impact are paramount. text2fa.ir |

| Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, tunable solvent properties, easy product separation. numberanalytics.com | Useful for extraction of fluorinated products or as a medium for reactions where simplified purification is a key objective. numberanalytics.com |

Application of Organocatalysis and Photocatalysis in Fluorine Introduction

Organocatalysis and photocatalysis have become powerful tools in modern organic synthesis, offering mild and selective methods for constructing complex molecules. cardiff.ac.ukmdpi.com

Photocatalysis utilizes visible light to activate a catalyst, which can then promote chemical reactions by generating highly reactive intermediates like radicals via single-electron transfer (SET) or energy transfer processes. princeton.edu This approach allows for reactions to proceed under mild conditions, avoiding the need for harsh reagents or high temperatures. cardiff.ac.uk Organic dyes and transition metal complexes are commonly used as photocatalysts. beilstein-journals.org For fluorination, photocatalytic methods can generate carbon-centered radicals from abundant starting materials like carboxylic acids or alkyl bromides, which can then be trapped by a fluorine source. princeton.edubeilstein-journals.org

Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions. mdpi.com This field has provided novel activation modes, famously demonstrated by the use of proline and its derivatives to form enamines or iminium ions as key intermediates. mdpi.com In the context of fluorination, chiral organocatalysts can be used to achieve high levels of enantioselectivity in the introduction of fluorine atoms or fluorinated groups. researchgate.netcolab.ws

The merging of these two fields, known as synergistic catalysis , has enabled transformations that are difficult to achieve with either method alone. mdpi.comd-nb.info For example, an organocatalyst can generate a chiral enamine from an aldehyde, while a photocatalyst simultaneously generates a radical species. mdpi.com The radical then adds to the enamine in a stereocontrolled manner, a strategy that has been successfully applied to the asymmetric α-alkylation of aldehydes. mdpi.com This dual catalytic approach holds promise for the enantioselective synthesis of fluorinated pentanoic acid derivatives. mdpi.com

Table 2: Examples of Photocatalytic and Organocatalytic Fluorination Strategies

| Catalysis Type | Catalyst Example | Reaction Principle | Potential Application |

|---|---|---|---|

| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic Dyes. mdpi.comprinceton.edu | Visible-light-induced generation of alkyl radicals from precursors for subsequent C-F bond formation. princeton.edu | Fluorination of an alkyl halide precursor to a pentanoic acid derivative. |

| Organocatalysis | Proline derivatives, Cinchona alkaloids, Thiourea-based catalysts. mdpi.com | Activation of substrates via enamine or iminium ion formation to enable stereoselective fluorination. mdpi.com | Asymmetric fluorination at the α- or β-position of a pentanoic acid derivative. |

| Synergistic Catalysis | Organocatalyst + Photocatalyst. mdpi.comd-nb.info | Cooperative activation where the organocatalyst controls stereochemistry and the photocatalyst generates the reactive fluorinating or alkylating species. mdpi.com | Enantioselective introduction of a fluoroalkyl group to a pentanoic acid precursor. |

Stereoselective and Enantiospecific Synthetic Approaches for Fluorinated Pentanoic Acid Derivatives

The synthesis of enantiomerically pure fluorinated compounds is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. mdpi.comresearchgate.net Several strategies have been developed for the stereoselective synthesis of fluorinated pentanoic acid derivatives, particularly fluorinated amino acids.

One major approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a chiral product with high enantiomeric excess (ee). mdpi.com For instance, chiral Ni(II) complexes derived from a chiral ligand and a glycine (B1666218) equivalent have been used for the gram-scale asymmetric synthesis of a variety of fluorinated amino acids. chemrxiv.org The alkylation of this complex with a fluorinated alkyl iodide proceeds with high stereocontrol. chemrxiv.org Dynamic kinetic resolution is another powerful technique, as demonstrated in the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid. nih.govacs.org In this process, a racemic starting material is converted into a single, enantiomerically enriched product through in-situ racemization of the undesired enantiomer and stereoselective reaction of the desired one. acs.org

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.gov For example, the diastereoselective reduction of chiral β-enamino esters, where the chirality is directed by an auxiliary like (-)-8-phenylmenthol, has been used to synthesize β-fluoroalkyl β-amino acids. nih.gov

Starting from a chiral pool of readily available enantiopure compounds is also a common tactic. For example, the synthesis of β,β-difluoro-L-homoserine has been achieved starting from ascorbic acid. mdpi.com Similarly, an enantiospecific synthesis of a fluorinated derivative of 5′-noraristeromycin was accomplished starting from the diacetate of (Z)-cyclopentene-3,5-diol. rsc.org

Table 3: Selected Stereoselective Syntheses of Fluorinated Pentanoic Acid Derivatives

| Method | Chiral Source | Product Example | Reported Stereoselectivity |

|---|---|---|---|

| Dynamic Kinetic Resolution | Chiral Ni(II) complex | (S)-2-Amino-5,5,5-trifluoropentanoic acid. nih.govacs.org | 98.2% ee. acs.org |

| Asymmetric Alkylation | Chiral Ni(II) complex | Fmoc-protected trifluoroethylglycine. chemrxiv.org | 96% ee. chemrxiv.org |

| Diastereoselective Reduction | (-)-8-Phenylmenthol (chiral auxiliary) | Chiral β-fluoroalkyl β-amino acid derivatives. nih.gov | Moderate to good diastereoselectivity. nih.gov |

| Pd(II)-Catalyzed C-H Fluorination | Chiral directing group | 5-Fluoro-L-isoleucine. researchgate.net | Site- and diastereoselective fluorination. researchgate.net |

Continuous Flow Synthesis Techniques for Fluorinated Amino Acids

Continuous flow chemistry has emerged as a powerful technology to address challenges often encountered in traditional batch synthesis, especially for reactions involving gases or highly reactive intermediates. mit.edursc.org In a flow system, reactants are pumped through a network of tubes or microreactors where the reaction occurs. mit.edu This setup offers significantly improved heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety and scalability. mit.edunju.edu.cn

The synthesis of fluorinated compounds, which often uses gaseous reagents like fluoroform (CHF₃), benefits immensely from flow technology. mit.edursc.org Gas-liquid reactions in batch reactors can suffer from poor interfacial contact, limiting reaction rates and efficiency. rsc.org In a flow reactor, the high surface-area-to-volume ratio ensures efficient mixing between the gas and liquid phases, leading to dramatic reaction rate accelerations. mit.edu

A notable example is the α-difluoromethylation of N-benzylidene-protected amino acid esters using fluoroform in a continuous flow system. rsc.org This method achieved excellent conversions (>95%) with a reaction time of just 20 minutes, compared to 20 hours required for the analogous batch protocol. rsc.org This technology was successfully applied to develop a scalable continuous flow synthesis of eflornithine (B1671129) (D,L-α-difluoromethylornithine). mit.edursc.org The precise control offered by flow systems also allows for the safe handling of unstable intermediates and the optimization of reactions to minimize byproduct formation. rsc.orgnju.edu.cn

Table 4: Comparison of Batch vs. Continuous Flow for α-Difluoromethylation

| Parameter | Batch Synthesis rsc.org | Continuous Flow Synthesis rsc.org |

|---|---|---|

| Reaction Time | 20 hours | 20 minutes |

| Mass Transfer | Limited by interfacial area | Significantly enhanced |

| Safety | Challenges with gas handling and potential for thermal runaway | Improved safety due to small reaction volume and superior temperature control |

| Scalability | Difficult for gas-liquid reactions | More straightforward by running the system for a longer duration |

Advanced Analytical Methodologies in 5 Fluoropentanoic Acid Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a cornerstone for separating 5-FPA from complex matrices. High-performance liquid chromatography (HPLC), in particular, offers robust methods for the analysis of organic acids.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic acids like 5-FPA. researchgate.netub.edu Reversed-phase HPLC, often utilizing C18 columns, is a common approach for separating organic acids. researchgate.net The separation is typically achieved using a mobile phase consisting of a buffer, such as monopotassium phosphate (B84403) adjusted to an acidic pH, and an organic modifier like methanol. researchgate.net The detection of organic acids can be challenging due to their poor UV absorption; thus, detection is often performed at low wavelengths, such as 210 nm. ub.edu For complex samples, HPLC can be coupled with mass spectrometry (LC-MS) for more selective and sensitive detection. landandgroundwater.com

Ion exchange chromatography (IEC) and ion exclusion chromatography (IEC) are powerful techniques for the separation of ionic and ionizable compounds, including organic acids.

Ion Exchange Chromatography (IEC) separates molecules based on their net surface charge through reversible interactions with an oppositely charged stationary phase. cytivalifesciences.comdcu.ie Proteins, for example, will bind to a positively charged anion exchanger above their isoelectric point (pI) and to a negatively charged cation exchanger below their pI. cytivalifesciences.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. cytivalifesciences.com This technique has been employed in studies involving derivatives of fluorinated pentanoic acids, such as 4-amino-5-fluoropentanoic acid, to separate and purify enzymes. nih.govresearchgate.net

Ion Exclusion Chromatography (IEC) is particularly well-suited for the separation of weak acids like organic acids. diduco.comshimadzu.com The separation mechanism is based on the repulsion of highly ionized acids from the similarly charged stationary phase, while weakly ionized acids can penetrate the pores of the packing material to varying degrees, leading to separation. shimadzu.comphenomenex.blog This method effectively separates inorganic anions, which are eluted in the void volume, from the target organic acids. gcms.cz The mobile phases are typically acidic aqueous solutions. shimadzu.com To enhance detection sensitivity, especially with a conductivity detector, a suppressor is often used to reduce the background conductivity of the eluent. diduco.com

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for the structural elucidation and mechanistic investigation of 5-FPA and its transformation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to these studies.

NMR spectroscopy provides detailed information about the molecular structure and dynamics of 5-FPA.

¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms in a molecule. pressbooks.pub The chemical shifts of protons are influenced by neighboring atoms and functional groups. mnstate.edulibretexts.org For instance, in a pentanoic acid structure, protons closer to the carboxylic acid group and the fluorine atom will exhibit distinct chemical shifts.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments within a molecule. weebly.com The chemical shift of each carbon is determined by its local electronic environment, with electronegative atoms like fluorine and oxygen causing a downfield shift (higher ppm value). weebly.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus. biophysics.org It has a large chemical shift range, which minimizes the likelihood of signal overlap and makes it highly sensitive to changes in the local electronic environment. biophysics.orgmagritek.com This makes ¹⁹F NMR particularly valuable for monitoring reactions involving fluorinated compounds, tracking the formation of products and byproducts, and elucidating reaction mechanisms. magritek.combeilstein-journals.orgnih.gov The technique can be used to monitor binding interactions and determine dissociation constants in protein-ligand studies. beilstein-journals.org

Table 1: Representative NMR Data for Fluorinated Pentanoic Acid Analogs

| Nucleus | Compound Context | Chemical Shift (δ) ppm | Reference |

| ¹H NMR | 5-FA (in DMSO) | 13.23 (s, 1H), 11.92 (d, 1H), 8.08 (d, 1H), 4.36 (s, 2H) | researchgate.net |

| ¹³C NMR | 5-FA (in DMSO) | 169.28, 157.54, 149.66, 138.55, 130.64, 48.63 | researchgate.net |

| ¹⁹F NMR | 1,2-difluoro-4-nitrobenzene (Reactant) | -134, -127 | magritek.com |

| ¹⁹F NMR | Reaction Product | -119 | magritek.com |

| ¹⁹F NMR | Hydrofluoric acid (Byproduct) | -145 to -139 | magritek.com |

Note: Data for "5-FA" corresponds to 5-fluorouracil-1-acetic acid, not 5-fluoropentanoic acid, but is included to illustrate typical shifts for a fluorinated organic acid derivative. Data for difluoronitrobenzene and its reaction products are included to demonstrate the utility of ¹⁹F NMR in reaction monitoring.

Mass spectrometry (MS) is a critical tool for identifying the transformation products of 5-FPA and elucidating its metabolic or degradation pathways. nsf.gov By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS can determine the molecular weight of parent compounds and their metabolites. uni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. landandgroundwater.com Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide structural information, which is essential for identifying unknown transformation products. landandgroundwater.comnsf.gov

For example, in studies of fluorotelomer alcohols, which are structurally related to fluorinated fatty acids, LC-HRMS has been used to identify various transformation products, including conjugated metabolites. landandgroundwater.com Similarly, MS-based analyses have been crucial in identifying the primary metabolites of other fluorinated compounds in enzymatic reactions. nsf.gov

Specialized Total Fluorine Detection Methods (e.g., Particle-Induced Gamma-ray Emission Spectrometry for Environmental Matrices)

While chromatographic and spectroscopic methods are excellent for analyzing specific fluorine-containing compounds, methods that can measure total fluorine content are important for environmental screening and mass balance studies.

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a nuclear reaction analysis technique used for the elemental analysis of materials. wikipedia.orgresearchgate.net It involves bombarding a sample with a high-energy proton beam, which excites the nuclei of the atoms in the sample. tamu.eduansto.gov.au As the excited nuclei de-excite, they emit characteristic gamma rays. tamu.eduansto.gov.au The energy of the gamma rays is specific to the element, allowing for its identification, and the yield of the gamma rays can be used for quantification. ansto.gov.au

PIGE is particularly useful for detecting light elements, including fluorine. researchgate.netansto.gov.au It has been applied as a screening tool to measure total fluorine concentrations in various environmental and consumer product matrices, which is relevant for assessing the presence of per- and polyfluoroalkyl substances (PFAS), a class of compounds to which 5-FPA belongs. wikipedia.orgtamu.edu The technique is sensitive, with detection limits typically in the range of 10 to 100 parts per million (ppm). ansto.gov.au For fluorine, characteristic gamma rays are detected at energies of 110 and 197 keV. researchgate.nettamu.edu

Other total fluorine methods include combustion ion chromatography (CIC), which measures extractable organic fluorine (EOF) or adsorbable organic fluorine (AOF). alsglobal.comeurofins.comnih.govmontrose-env.com These methods involve combusting the sample to mineralize organofluorine compounds to hydrogen fluoride (B91410) (HF), which is then quantified by ion chromatography. alsglobal.comeurofins.com

Method Validation and Quality Assurance Protocols in Analytical Research

Method validation is a critical component of analytical research involving this compound, ensuring that the chosen analytical procedures are fit for their intended purpose. nih.gov Likewise, robust quality assurance protocols are essential for maintaining the integrity and reliability of research findings. numberanalytics.com

Method Validation Parameters

The validation of analytical methods for this compound, often as part of a broader analysis of per- and polyfluoroalkyl substances (PFAS), typically assesses several key parameters. These are crucial for establishing the method's performance characteristics.

A core aspect of method validation is the determination of linearity and range. For instance, in the analysis of perfluorinated carboxylic acids (PFCAs), calibration curves are constructed using standard solutions with known concentrations to establish a linear relationship between the analyte concentration and the instrument's response. drawellanalytical.com This is fundamental for accurate quantification.

The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For short-chain PFCAs, including this compound, methods have been developed with LOQs in the low nanogram per liter (ng/L) range, which is vital for environmental monitoring. uliege.bekobv.de

Accuracy and precision are also paramount. Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies in spiked samples. Precision, which describes the closeness of repeated measurements, is typically expressed as the relative standard deviation (RSD). nih.gov Validation studies for PFCAs have reported recovery rates between 74% and 114% and RSD values from 1% to 20%, depending on the sample matrix. uliege.be

The following interactive table provides examples of validation parameters from studies on short-chain perfluorinated carboxylic acids, which are relevant to the analysis of this compound.

| Parameter | Typical Value/Range | Description | Reference |

| Linearity (R²) | ≥ 0.99 | Coefficient of determination for the calibration curve. | researchgate.net |

| Limit of Detection (LOD) | 1.14–6.32 µg/L | The lowest concentration of the analyte that can be reliably detected. | nih.gov |

| Limit of Quantification (LOQ) | 3–53 ng/L | The lowest concentration of the analyte that can be accurately and precisely quantified. | uliege.be |

| Accuracy (Recovery) | 74% - 114% | The percentage of the known amount of analyte recovered from a spiked sample. | uliege.be |

| Precision (RSD) | 1% - 20% | The relative standard deviation of replicate measurements. | uliege.be |

Quality Assurance Protocols

A comprehensive QA program includes several key components:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures are established to ensure consistency and reproducibility.

Instrument Calibration and Maintenance: Regular calibration of analytical instruments using certified reference materials is crucial for accurate measurements. numberanalytics.com A preventative maintenance schedule ensures optimal instrument performance.

Quality Control Samples: The analysis of quality control (QC) samples, such as blanks, duplicates, and spiked samples, is performed with each batch of experimental samples to monitor the performance of the analytical method. numberanalytics.com

Data Validation and Review: All analytical data is thoroughly reviewed and validated to ensure it meets predefined quality criteria before being reported. numberanalytics.com This includes checking for transcription errors, verifying calculations, and ensuring that all QC measures are within acceptable limits.

Analyst Training and Proficiency: Analysts must be properly trained in the analytical methods and their proficiency should be regularly assessed. numberanalytics.com

The following interactive table outlines key quality assurance activities and their purpose in analytical research.

| QA Activity | Purpose | Reference |

| Use of Standard Operating Procedures (SOPs) | To ensure consistency and reproducibility of analytical methods. | |

| Regular Instrument Calibration | To ensure the accuracy of analytical measurements. | numberanalytics.com |

| Analysis of Quality Control (QC) Samples | To monitor the performance of the analytical method and identify potential issues. | numberanalytics.com |

| Data Validation and Review | To ensure the integrity and reliability of the final reported data. | numberanalytics.com |

| Personnel Training and Proficiency Testing | To ensure that analysts are competent in performing the analytical methods. | numberanalytics.com |

By implementing rigorous method validation and quality assurance protocols, researchers can have a high degree of confidence in the accuracy and reliability of their data on this compound, which is essential for its applications in various scientific fields.

Computational and Theoretical Investigations of 5 Fluoropentanoic Acid

Quantum Chemical Calculation Methods Applied to Fluorinated Carboxylic Acids

The study of fluorinated carboxylic acids benefits significantly from quantum chemical calculations, which can predict various molecular properties with a high degree of accuracy. These methods model the electronic structure of a molecule to derive energies, geometries, and other characteristics.

The Modified Neglect of Diatomic Overlap (MNDO) method is a semi-empirical quantum mechanical approach used to calculate molecular electronic structures and thermochemical parameters. It has been specifically applied to investigate 5-fluoropentanoic acid. cdnsciencepub.comcdnsciencepub.com Researchers have utilized the MNDO method to calculate the relative proton transfer enthalpies and homolytic bond strengths for different conformers of this compound. cdnsciencepub.comresearchgate.netresearchgate.net The results from these calculations were then compared with predictions derived from electrostatic theory to understand the influence of the fluorine substituent on the acidity of the carboxylic acid group. cdnsciencepub.comcdnsciencepub.com This approach demonstrates that substituent effects on the acidity of such carboxylic acids are primarily due to interactions within the resulting anion after deprotonation, with a lesser contribution from interactions within the neutral acid molecule. cdnsciencepub.comresearchgate.net

Density Functional Theory (DFT) has become one of the most popular and versatile quantum-mechanical methods for studying the electronic structure of molecules in chemistry, physics, and biology. royalsocietypublishing.org Its favorable balance of computational cost and accuracy makes it suitable for investigating larger and more complex molecular systems. royalsocietypublishing.org In fluorine chemistry, DFT is widely used to calculate properties like molecular geometries, reaction energies, and spectroscopic parameters. aip.orgmdpi.com

Although early DFT methods had limitations, modern functionals have been developed to better account for phenomena crucial in fluorine-containing compounds, such as weak van der Waals interactions and long-range electron correlation effects. acs.orgmdpi.com DFT applications have proven valuable in predicting the pKa values of fluorinated carboxylic acids, modeling reaction mechanisms, and understanding the intricate electronic effects that the highly electronegative fluorine atom imparts on a molecule. oup.commdpi.com The method's ability to model systems in both the gas phase and in solution (using continuum solvation models) makes it a powerful tool for connecting theoretical calculations with experimental observations. researchgate.net

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling of this compound focuses on understanding its three-dimensional structure and the relative stability of its different spatial arrangements, or conformations. ethz.chscribd.com The flexibility of the pentanoic acid chain allows for various conformers, and computational methods are used to determine their energies and geometric parameters. For this compound, studies have specifically analyzed the sp (synplanar) and ap (antiplanar) conformers, which describe the orientation of the terminal C-F bond relative to the carboxylic acid group. cdnsciencepub.comresearchgate.net

The relative proton transfer enthalpy (δΔH⁰) is a critical parameter for understanding the gas-phase acidity of a compound. It represents the change in enthalpy for the transfer of a proton from the acid to a reference anion. Calculations for this compound using the MNDO method show how the conformation of the molecule affects its acidity. cdnsciencepub.com The study revealed that the substituent effects on the acidity are largely due to interactions in the anions rather than the neutral acids. cdnsciencepub.comresearchgate.net The calculated values for the sp and ap conformers highlight the influence of the fluorine atom's position on the stability of the corresponding carboxylate anion. cdnsciencepub.com

Table 1: MNDO Calculated Relative Proton Transfer Enthalpies (δΔH⁰) for this compound Conformers

| Conformer | Relative Proton Transfer Enthalpy (δΔH⁰) (kJ/mol) |

|---|---|

| sp | -16.2 |

| ap | -16.7 |

Data sourced from Friedl, 1985. cdnsciencepub.com

Table 2: MNDO Calculated Relative Homolytic Bond Strengths (δΔH⁰(A-H)) for this compound Conformers

| Conformer | Relative Homolytic Bond Strength (δΔH⁰(A-H)) (kJ/mol) |

|---|---|

| sp | 0.8 |

| ap | 2.5 |

Data sourced from Friedl, 1985. cdnsciencepub.com

Electrostatic theory provides a framework for interpreting how a polar substituent, such as the fluorine atom in this compound, influences the reactivity of a distant functional group. cdnsciencepub.comresearchgate.net The theory models the interaction between the charge on the reaction center (the carboxylate anion) and the dipole of the substituent. cdnsciencepub.com

In the case of this compound, the MNDO-calculated results for proton transfer enthalpies were compared with predictions from electrostatic theory. cdnsciencepub.comresearchgate.net This comparison demonstrated that the effects of the fluorine substituent on the acidity are predominantly governed by electrostatic interactions within the deprotonated anion. cdnsciencepub.comresearchgate.net The theory successfully rationalizes the observed trends, confirming that the stabilization of the negative charge on the carboxylate group by the C-F bond dipole is the primary factor determining the increase in acidity compared to an unsubstituted acid. cdnsciencepub.com The analysis also considered the role of homolytic bond strengths, concluding they make a minor opposing contribution. researchgate.net

Environmental Transformation and Degradation Research of Fluorinated Carboxylic Acids

Transformation Mechanisms of Fluorinated Precursors in Environmental Systems

Short-chain FCAs like 5-fluoropentanoic acid can enter the environment not only through direct release but also as transformation products from the degradation of larger fluorinated "precursor" compounds. nih.govuva.nl These precursors include commercially significant products like fluorotelomer alcohols (FTOHs), fluorotelomer sulfonates (FTSA), and side-chain fluorinated polymers. nih.govuva.nl

In various environmental systems, such as wastewater treatment plants (WWTPs), these precursors undergo biotransformation. nih.gov The degradation processes typically involve the cleavage of C-F bonds and the breakdown of non-fluorinated functional groups through mechanisms like oxidation, dealkylation, and defluorination, ultimately leading to the formation of shorter-chained perfluoroalkyl acids (PFAAs). nih.gov Studies have shown that aerobic decomposition processes, such as those in activated sludge treatment or biosolids composting, can facilitate the transformation of precursor compounds into shorter-chain perfluoroalkyl carboxylic acids (PFCAs), including perfluoropentanoic acid (PFPeA). epocenviro.com For example, the photochemical degradation of perfluorooctanoic acid (PFOA) can produce a series of shorter-chain PFCAs, including PFPeA, as byproducts. mdpi.comencyclopedia.pub This transformation pathway is a significant indirect source of short-chain FCA contamination in the environment. uva.nl

Research Approaches for Understanding the Environmental Fate of Fluorinated Organic Compounds

A variety of research approaches are employed to understand the complex environmental behavior of fluorinated compounds. utoronto.ca These methods are essential for identifying degradation pathways, assessing persistence, and evaluating potential risks. acs.org

Microcosm and Incubation Studies: A fundamental approach involves laboratory-scale experiments using media from relevant environmental compartments. utoronto.ca Aerobic and anaerobic incubations with activated sludge from wastewater treatment plants, for example, allow researchers to investigate biodegradation potential and identify transformation products under controlled conditions. utoronto.caucr.edu

Advanced Analytical Techniques: The identification and quantification of fluorinated compounds and their metabolites rely on sophisticated analytical chemistry. utoronto.ca Techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) are used to detect and identify parent compounds and their transformation intermediates. researchgate.net Furthermore, 19F Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating degradation pathways and identifying novel fluorinated structures formed during transformation processes. utoronto.ca

Molecular and Biological Tools: Modern biological techniques are advancing the understanding of microbial defluorination at a molecular level. researchgate.net Metagenomic studies help to identify novel microorganisms with defluorinating capabilities within complex microbial communities. researchgate.net Research is also focused on characterizing the key enzymes responsible for C-F bond cleavage, such as fluoroacetate (B1212596) dehalogenases and cytochrome P450 monooxygenases. researchgate.net By using tools from enzyme engineering and synthetic biology, scientists aim to optimize these enzymes and design microbial systems specifically tailored for the degradation of fluorinated pollutants. researchgate.net

Investigating Environmental Factors: Comprehensive studies also assess how various environmental conditions impact the degradation of fluorinated pesticides and other compounds. acs.org This includes evaluating the influence of factors such as pH, temperature, and the presence or absence of oxygen on the persistence and transformation pathways of these chemicals. mdpi.comacs.org

Future Research Directions and Unaddressed Challenges in 5 Fluoropentanoic Acid Studies

Advancements in Selective Fluorination Chemistry for Novel Derivatives

The development of new synthetic methodologies for the precise introduction of fluorine atoms into organic molecules is a cornerstone of advancing the study of 5-fluoropentanoic acid. While methods for the synthesis of the parent compound are established, the creation of novel derivatives with tailored properties hinges on the evolution of selective fluorination techniques.

Recent breakthroughs in mild radical fluorine-transfer reagents have opened new avenues for selective radical fluorinations. researchgate.net These methods could be adapted to introduce fluorine at various positions along the pentanoic acid chain, creating a diverse library of analogs. Furthermore, the direct monofluorination of N-protected pyridone derivatives using reagents like N-fluorobenzenesulfonimide (NFSI) highlights the potential for regioselective fluorination on more complex scaffolds derived from this compound. researchgate.net

Photoenzymatic strategies are also emerging as a powerful tool for the synthesis of valuable fluorinated compounds. researchgate.net The application of such biocatalytic approaches could enable the enantioselective synthesis of chiral derivatives of this compound, which would be invaluable for probing stereospecific interactions in biological systems. researchgate.net The development of these advanced synthetic methods is crucial for generating novel molecular architectures with potentially enhanced biological activity or unique physicochemical properties.

Development of Novel Research Probes and Bioactive Reagents

The unique properties of the fluorine atom, particularly its utility as a sensitive NMR probe, position this compound and its derivatives as valuable tools in chemical biology. researchgate.net The development of novel research probes and bioactive reagents based on this scaffold is a promising area for future investigation.

Fluorinated substrate analogs have proven to be effective for studying enzyme mechanisms. researchgate.net By incorporating a fluorine atom, researchers can create molecules that act as enzyme inhibitors, allowing for the detailed study of enzyme-substrate interactions and reaction pathways. researchgate.net For instance, derivatives of this compound could be designed to target specific enzymes involved in fatty acid metabolism, providing insights into their catalytic mechanisms.

Furthermore, the synthesis of spin-labeled derivatives of fluorinated compounds has been shown to yield promising results in the development of potential antineoplastic agents. nih.gov Applying this strategy to this compound could lead to the creation of novel probes for studying cellular processes or new candidates for drug development. The ability to track the fate of these molecules in situ using 19F NMR spectroscopy offers a significant advantage in mechanistic studies. nih.gov

Exploration of New Enzyme Targets and Elucidation of Inhibition Mechanisms

A significant frontier in the study of this compound lies in the identification of new enzyme targets and the detailed elucidation of their inhibition mechanisms. While the effects of fluorinated fatty acids on certain metabolic pathways have been explored, a systematic investigation into a broader range of enzymes is warranted.

The design of potent enzyme inhibitors is a critical step in the drug development process. nih.gov Given that enzymes are implicated in a wide array of pathological conditions, identifying new protein targets for this compound or its derivatives could open up new therapeutic avenues. nih.govualberta.ca For example, exploring its effects on enzymes involved in cancer cell metabolism or neuroinflammation could reveal novel applications. ualberta.camdpi.com

Once a target enzyme is identified, a detailed understanding of the inhibition mechanism is paramount. The use of fluorinated substrate analogs can be instrumental in this process. researchgate.net Kinetic analysis, coupled with structural biology techniques and computational modeling, can provide a comprehensive picture of how these inhibitors interact with the active site of the enzyme. researchgate.netnih.gov This knowledge is crucial for the rational design of more potent and selective second-generation inhibitors.

Refined Computational Predictions for Fluorine-Containing Molecular Systems

The increasing power of computational chemistry offers a valuable tool for accelerating research into this compound and its derivatives. Refined computational predictions can guide synthetic efforts, rationalize experimental observations, and provide insights into molecular interactions at an unprecedented level of detail.

Density-functional-theory (DFT) based procedures are being developed to accurately predict 19F NMR chemical shifts. rsc.orgrsc.org These tools can assist in the characterization of reaction products and provide insights into the electronic environment of the fluorine atom within a molecule. rsc.orgrsc.org For this compound derivatives, this could aid in confirming their structure and understanding how modifications to the molecule affect the properties of the C-F bond.

Computational fluorine scanning using free-energy perturbation is another powerful method that can predict the binding affinities of fluorinated analogs to a target protein. huggins-lab.com This approach can be used to virtually screen a library of potential this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. huggins-lab.com However, the accuracy of these predictions is highly dependent on the quality of the force fields used, highlighting the need for continued improvement in the computational models for fluorine-containing systems. huggins-lab.com

| Computational Method | Application in this compound Research | Key Advantages |

| Density Functional Theory (DFT) | Prediction of 19F NMR chemical shifts | Aids in structural characterization and understanding electronic effects. rsc.orgrsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-inhibitor interactions | Provides a detailed view of the active site and the role of the fluorine atom. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of this compound in biological systems | Reveals conformational changes and binding dynamics. |

| Free-Energy Perturbation | Predicting binding affinities of derivatives | Enables virtual screening and prioritization of synthetic targets. huggins-lab.com |

Sustainable and Environmentally Benign Synthetic Strategies for Organofluorine Compounds

As the applications of organofluorine compounds expand, so too does the need for sustainable and environmentally benign synthetic strategies. The principles of green chemistry are becoming increasingly important in guiding the development of new methods for the synthesis of this compound and other fluorinated molecules. researchgate.netbenthamscience.com

Future research should focus on developing synthetic routes that minimize waste, reduce the use of hazardous reagents and solvents, and are energy-efficient. jddhs.comresearchgate.net This includes the exploration of microwave-assisted synthesis, the use of water or ionic liquids as green solvents, and the development of recyclable organocatalysts and photocatalysts. researchgate.netmdpi.com

The long-term sustainability of organofluorine chemistry also depends on the availability of fluorine sources. worktribe.com Currently, the industry relies on mined fluorspar, a finite resource. worktribe.com Research into alternative fluorine sources and more efficient methods for fluorine utilization will be crucial for the continued development of this important class of compounds. worktribe.com The environmental impact of the entire life cycle of organofluorine compounds, from synthesis to degradation, is a critical consideration for future research. societechimiquedefrance.fr

Q & A

Q. What are the established methods for synthesizing 5-fluoropentanoic acid in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves the fluorination of aqueous alkali salts of dicarboxylic acids. For example, fluorination of disodium adipate (derived from adipic acid) with fluorine gas diluted in nitrogen at 0–5°C yields this compound in ~40% yield after acidification and purification . Key steps include:

- Reaction setup: Use a glass reactor with fluorine-handling hardware, safety shielding, and controlled temperature.

- Fluorine consumption: Monitor fluorine uptake (e.g., 2–4 mol per mole of substrate).

- Workup: Acidify the reaction mixture, extract with methylene chloride, and distill to isolate the product.

Challenges: Byproduct formation (e.g., fluorinated alkanes) requires careful gas chromatography (GC) or NMR analysis to confirm purity .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

- Elemental analysis : Verify fluorine content (~12.2% for C₅H₉FO₂).

- Spectroscopy :

- Chromatography : GC-MS or HPLC to detect impurities (e.g., fluorobutane byproducts) .

Advanced Research Questions

Q. What mechanistic pathways explain the fluorination of carboxylic acid salts to form this compound?

Methodological Answer: Fluorination proceeds via acyl hypofluorite intermediates formed by the reaction of fluorine with carboxylate anions. In aqueous conditions, hypofluorites undergo decarboxylation rather than hydrolysis (unstable in anhydrous Hunsdiecker reactions). For example:

- Step 1 : RCOO⁻ + F₂ → RCOOF (acyl hypofluorite).

- Step 2 : RCOOF → R-F + CO₂ (via radical or ionic pathways).

Key Evidence : Recovery of adipic acid (~40%) in fluorination experiments supports partial decarboxylation . Comparatively, trifluoroacetyl hypofluorite stability in water suggests fluorine’s unique reactivity .

Q. How can researchers address contradictory data in fluorination yield optimization?

Methodological Answer: Contradictions in yields (e.g., 23–40% conversion ) arise from variables such as:

- Temperature : Lower temperatures (0–5°C) favor product stability.

- Fluorine concentration : Dilution with nitrogen reduces side reactions.

- Substrate purity : Trace moisture in disodium adipate alters reactivity.

Experimental Design : - Use a factorial design to isolate variables (temperature, fluorine ratio, reaction time).

- Apply GC-MS to quantify byproducts and optimize distillation conditions.

Q. What advanced analytical techniques resolve ambiguities in identifying fluorinated byproducts?

Methodological Answer:

- GC-MS with EI ionization : Differentiate fluorinated alkanes (e.g., C₄H₇F₃ isomers) based on fragmentation patterns .

- High-resolution NMR : Use ¹⁹F-¹H HOESY to map spatial proximity of fluorine and protons in complex mixtures.

- Isotopic labeling : Introduce ¹³C-labeled substrates to track decarboxylation pathways .

Q. How does this compound interact with enzymatic systems, and what are the implications for inhibitor design?

Methodological Answer: this compound acts as a mechanism-based inhibitor of γ-aminobutyric acid aminotransferase (GABA-T). The proposed pathway involves:

- Enamine formation : Fluorine stabilizes a reactive intermediate, leading to covalent binding to the pyridoxal phosphate cofactor .

- Partition ratio : A partition ratio of 0 indicates no catalytic turnover, making it a potent inhibitor.

Experimental Validation : - Enzyme kinetics : Measure inactivation rates (kₐᵢₙₐcₜ) under varying substrate concentrations.

- Mass spectrometry : Confirm covalent adduct formation (e.g., [³H]-labeled cofactor analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.